3-[(2,5-DIOXO-1-PHENYLPYRROLIDIN-3-YL)(2-PHENYLETHYL)CARBAMOYL]PROPANOIC ACID
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Overview
Description
3-[(2,5-DIOXO-1-PHENYLPYRROLIDIN-3-YL)(2-PHENYLETHYL)CARBAMOYL]PROPANOIC ACID is a complex organic compound featuring a pyrrolidine ring, a phenyl group, and a propanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2,5-DIOXO-1-PHENYLPYRROLIDIN-3-YL)(2-PHENYLETHYL)CARBAMOYL]PROPANOIC ACID typically involves multi-step organic reactions. One common approach is the coupling of a pyrrolidine derivative with a phenylethylamine derivative under controlled conditions. The reaction may involve the use of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts like DMAP (4-dimethylaminopyridine) to facilitate the formation of the amide bond.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The process would be optimized for scalability, cost-effectiveness, and environmental sustainability.
Chemical Reactions Analysis
Types of Reactions
3-[(2,5-DIOXO-1-PHENYLPYRROLIDIN-3-YL)(2-PHENYLETHYL)CARBAMOYL]PROPANOIC ACID can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the phenyl or pyrrolidine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide or sodium ethoxide in polar aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
3-[(2,5-DIOXO-1-PHENYLPYRROLIDIN-3-YL)(2-PHENYLETHYL)CARBAMOYL]PROPANOIC ACID has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[(2,5-DIOXO-1-PHENYLPYRROLIDIN-3-YL)(2-PHENYLETHYL)CARBAMOYL]PROPANOIC ACID involves its interaction with specific molecular targets and pathways. For instance, it may inhibit calcium currents mediated by Cav 1.2 (L-type) channels, leading to its anticonvulsant effects . The compound’s structure allows it to bind with high affinity to these channels, modulating their activity and exerting its pharmacological effects.
Comparison with Similar Compounds
Similar Compounds
(2,5-Dioxopyrrolidin-1-yl)(phenyl)acetamides: These compounds share a similar pyrrolidine and phenyl structure and have been studied for their anticonvulsant properties.
Indole derivatives: These compounds also exhibit a range of biological activities and are structurally related due to the presence of aromatic rings.
Uniqueness
3-[(2,5-DIOXO-1-PHENYLPYRROLIDIN-3-YL)(2-PHENYLETHYL)CARBAMOYL]PROPANOIC ACID is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to interact with multiple molecular targets makes it a versatile compound for various applications.
Properties
IUPAC Name |
4-[(2,5-dioxo-1-phenylpyrrolidin-3-yl)-(2-phenylethyl)amino]-4-oxobutanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O5/c25-19(11-12-21(27)28)23(14-13-16-7-3-1-4-8-16)18-15-20(26)24(22(18)29)17-9-5-2-6-10-17/h1-10,18H,11-15H2,(H,27,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STUCGFNONAMJSH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)N(C1=O)C2=CC=CC=C2)N(CCC3=CC=CC=C3)C(=O)CCC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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